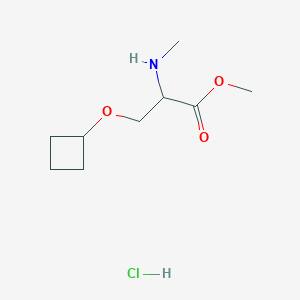
N-(3,4-dichlorophenyl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and cardiovascular diseases.
科学的研究の応用
Molecular Interaction and Antagonist Activity
- N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Its conformational analysis and molecular interaction with the receptor have been studied in detail, providing insights into its antagonist activity. The study discusses the energetic stability of conformers and the development of unified pharmacophore models, highlighting the compound's significant steric and electrostatic interactions contributing to its binding affinity with the CB1 receptor (Shim et al., 2002).
Structure-Activity Relationships (SAR)
- Research on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, including SR141716A, has contributed to understanding the structural requirements for potent and selective CB1 receptor antagonistic activity. This includes the importance of specific substituents on the pyrazole ring for enhancing the compound's potency and selectivity as a brain cannabinoid CB1 receptor antagonist (Lan et al., 1999).
Synthesis and Evaluation
- Synthesis and evaluation of novel heterocyclic carboxamides, including derivatives related to the core structure of N-(3,4-dichlorophenyl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide, have been explored as potential antipsychotic agents. These studies involve the synthesis of a variety of heterocyclic analogues and their evaluation for binding affinity to dopamine and serotonin receptors, providing a framework for the development of compounds with potential therapeutic applications (Norman et al., 1996).
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2/c17-13-4-3-11(10-14(13)18)19-16(23)20-8-5-12(6-9-20)21-7-1-2-15(21)22/h3-4,10,12H,1-2,5-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQHLLIEFCFTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2762589.png)




![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)





![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)
![4-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B2762610.png)
